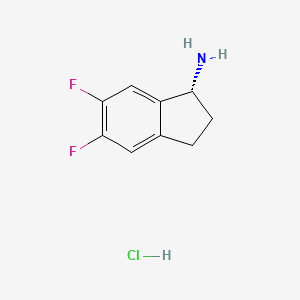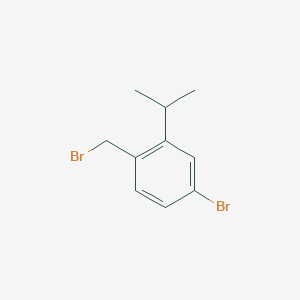
Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-
Übersicht
Beschreibung
Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-, is an organic compound belonging to the class of aromatic compounds. It is a colorless liquid with a sweet smell and a boiling point of approximately 177℃. Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-, has a wide range of applications in various industries, including pharmaceuticals, agrochemicals, and perfumery. It is also used as a solvent for many organic reactions.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Interaction Studies
X-Ray Structure Determinations : The investigation into the structures of benzene derivatives, including compounds with bromo and bromomethyl substituents, provides insights into molecular interactions such as Br···Br, C–H···Br, C–Br···Br, and C–Br···π interactions. These studies reveal the variability in packing motifs despite chemical similarities and the role of such interactions in the solid-state structure of these compounds (Jones, Kuś, & Dix, 2012).
Synthesis and Material Applications
Synthesis and Fluorescence Properties : The synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene demonstrates the potential for materials with unique fluorescence properties, indicating applications in light-emitting devices and sensors (Zuo-qi, 2015).
Radiosynthesis for Imaging : The preparation of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue and other substituted fluoromethyl-benzenes suggests applications in diagnostic imaging and as bifunctional labelling agents, highlighting the relevance in medical imaging technologies (Namolingam, Luthra, Brady, & Pike, 2001).
Chemical Reactions and Mechanisms
Diels-Alder Electro-synthetic Reaction : The electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of 1,4-hydroquinone showcases an eco-friendly synthesis approach through a paired green electro-synthesis, yielding high selectivity and yield for the final product. This indicates the potential for green chemistry applications (Habibi, Pakravan, & Nematollahi, 2014).
Bromination Techniques and Optimization : The optimization of reaction conditions for the synthesis of 4-bromo-1-bromomethyl-benzene underscores the importance of precise control over reaction parameters to achieve high yield and purity, relevant for industrial chemical synthesis (Jing, 2007).
Eigenschaften
IUPAC Name |
4-bromo-1-(bromomethyl)-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEMQGSJRLWKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1449984.png)
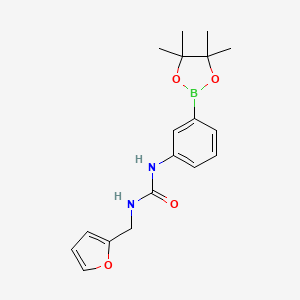
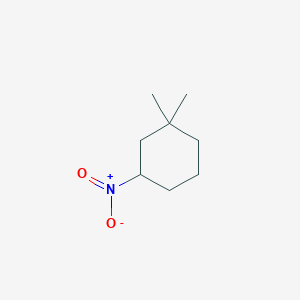
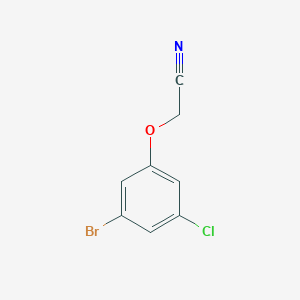
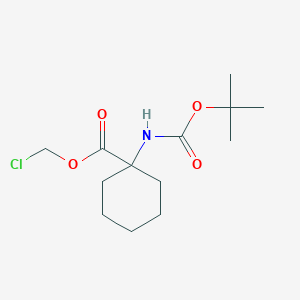
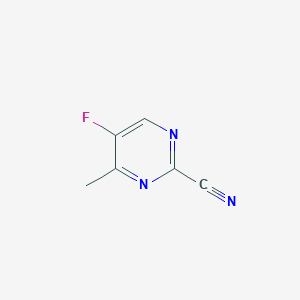
![4-(3-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1449992.png)
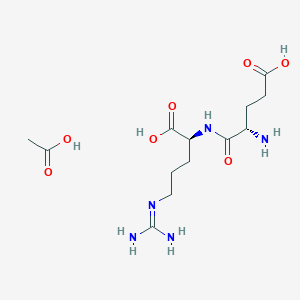
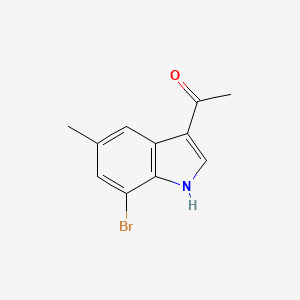
![(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1449995.png)

![1-[(3-Fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1450003.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B1450004.png)
